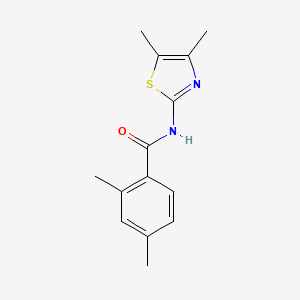
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethylbenzamide, also known as DMF-2, is a small molecule compound that has been widely used in scientific research. It is a thiazole derivative that has shown promising results in various biochemical and physiological assays.
作用機序
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
実験室実験の利点と制限
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethylbenzamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well tolerated in animal models. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its activity. This compound is also hydrophobic, which can limit its solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethylbenzamide. One potential direction is to investigate the role of this compound in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Another direction is to study the effects of this compound on epigenetic modifications, such as DNA methylation and histone modifications. Finally, the development of more stable and water-soluble derivatives of this compound could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule compound that has shown promising results in various scientific research applications. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a potential therapeutic agent for various diseases. While there are some limitations to its use in lab experiments, this compound has several future directions for research that could improve our understanding of its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethylbenzamide involves the reaction of 2,4-dimethylbenzoyl chloride with 4,5-dimethyl-2-mercaptothiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate 2-(2,4-dimethylbenzoyl)-4,5-dimethylthiazole, which is then treated with an acid to yield this compound. The overall yield of the synthesis is around 60%.
科学的研究の応用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethylbenzamide has been extensively used in scientific research due to its diverse biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been used to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-5-6-12(9(2)7-8)13(17)16-14-15-10(3)11(4)18-14/h5-7H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNUTKXAJDYDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=C(S2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)
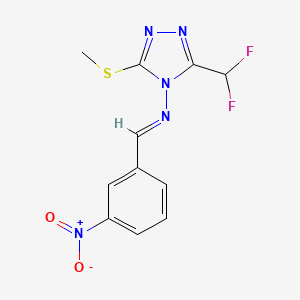
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)

![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)

![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)
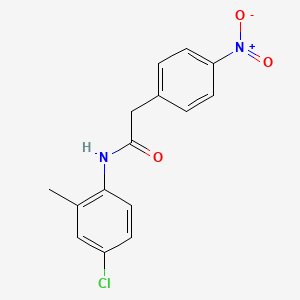
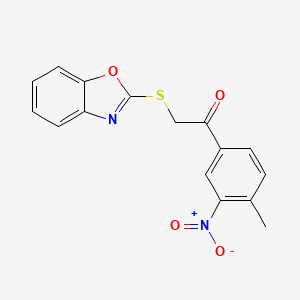
![4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751427.png)
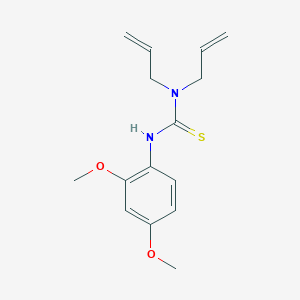
![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)
